3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H18BrN5O2S and its molecular weight is 508.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to corresponding thieno[2,3-b]pyridines. These compounds were screened for their in vitro antimicrobial activities, indicating the potential of thieno[2,3-b]pyridine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Heterocyclic Synthesis
The versatility of thieno[2,3-b]pyridine derivatives in heterocyclic synthesis has been demonstrated through various synthetic approaches. El-Meligie et al. (2020) used 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides, showcasing the synthetic utility of these compounds in creating diverse heterocyclic structures (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Antitumor Activity
Another significant application of thieno[2,3-b]pyridine derivatives is in the development of antitumor agents. Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl side chain, exhibiting potent in vitro and in vivo antitumor activity due to selective transport by folate receptors and proton-coupled folate transporter over the reduced folate carrier, indicating their potential in cancer therapy (Wang et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide are microbial strains such as E. coli, B. mycoides and C. albicans . These organisms play a significant role in various infections and diseases.
Mode of Action
The compound interacts with these microbial targets, inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of the targeted microorganisms, leading to their growth inhibition
Result of Action
The compound’s action results in the inhibition of the growth of the targeted microorganisms . For instance, it prevented the growth of E. coli at a MIC (Minimum Inhibitory Concentration) level of 0.0195 mg/mL, and B. mycoides and C. albicans at MIC levels below 0.0048 mg/mL .
Properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-2-31-15-9-3-12(4-10-15)17-16(11-25)21(27)29-23-18(17)19(26)20(32-23)22(30)28-14-7-5-13(24)6-8-14/h3-10H,2,26H2,1H3,(H2,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFGZHGRMKRNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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